5-Amino-1H-pyrazole-3-carboxylic acid

Overview

Description

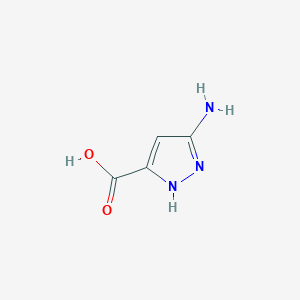

5-Amino-1H-pyrazole-3-carboxylic acid is an organic compound with the molecular formula C4H5N3O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. This compound is notable for its versatility in organic synthesis and medicinal chemistry, serving as a building block for more complex heterocyclic systems .

Mechanism of Action

Target of Action

It’s known that pyrazole derivatives can interact with a wide range of biological targets, influencing various biochemical pathways .

Mode of Action

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with targets . This could result in changes in structure and properties, potentially affecting the compound’s biological activity .

Biochemical Pathways

They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Result of Action

It’s known that changes in the structure of pyrazoles can translate into changes in properties, potentially affecting their biological activities .

Biochemical Analysis

Biochemical Properties

Pyrazoles, the class of compounds to which it belongs, are known to exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the biochemical reactions where pyrazoles take part .

Molecular Mechanism

The molecular mechanism of action of 5-Amino-1H-pyrazole-3-carboxylic acid is not well-established. Pyrazoles are known to exhibit tautomerism, which may influence their reactivity and thus their mechanism of action .

Temporal Effects in Laboratory Settings

It is recommended to store this compound in a dark place, under an inert atmosphere, at room temperature for stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1H-pyrazole-3-carboxylic acid typically involves the reduction of 5-nitro-1H-pyrazole-3-carboxylic acid methyl ester. This reduction can be achieved using reagents such as tin(II) chloride or palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same reduction reaction, optimized for larger quantities and higher efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Tin(II) chloride (SnCl2) and palladium on carbon (Pd/C) are frequently used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions

Major Products: The major products formed from these reactions include various substituted pyrazoles and pyrazolo[1,5-a]pyrimidines, which are valuable in medicinal chemistry .

Scientific Research Applications

5-Amino-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for drug development, particularly in the synthesis of anti-inflammatory and antiviral agents.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals .

Comparison with Similar Compounds

- 3-Amino-1H-pyrazole-4-carboxylic acid

- 5-Amino-1H-pyrazole-4-carboxylic acid methyl ester

- 3-Amino-1H-pyrazole-5-carboxylic acid

Uniqueness: 5-Amino-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a different set of properties that can be exploited in various applications, particularly in the synthesis of pyrazolo[1,5-a]pyrimidines .

Biological Activity

5-Amino-1H-pyrazole-3-carboxylic acid (5AP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a pyrazole ring with an amino group and a carboxylic acid substituent. Its structure can be represented as follows:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of 5AP derivatives. A notable investigation synthesized 5-amino-1H-pyrazole-4-carboxamide derivatives, which demonstrated nanomolar activity against various fibroblast growth factor receptors (FGFRs), crucial targets in cancer therapy. For instance, compound 10h exhibited IC50 values of 19 nM against NCI-H520 lung cancer cells and 59 nM against SNU-16 gastric cancer cells, indicating strong antiproliferative effects .

| Cell Line | IC50 (nM) |

|---|---|

| NCI-H520 | 19 |

| SNU-16 | 59 |

| KATO III | 73 |

2. Anti-inflammatory Activity

5AP has shown promising anti-inflammatory properties. A study reported that certain derivatives exhibited significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators in inflammatory responses. For example, compounds were tested in vivo using a carrageenan-induced paw edema model, showing up to 85% inhibition compared to standard drugs like dexamethasone .

3. Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives, including 5AP, has been explored against various bacterial strains. In vitro tests revealed effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

The biological activities of 5AP are attributed to its ability to interact with specific molecular targets:

- FGFR Inhibition : The binding of 5AP derivatives to FGFRs disrupts signaling pathways critical for tumor growth and survival.

- Inflammatory Pathway Modulation : By inhibiting cytokine release, these compounds can reduce inflammation effectively.

Case Study 1: Cancer Treatment

In a preclinical model, the efficacy of a novel 5AP derivative was assessed in mice bearing xenografts of human lung cancer cells. The treatment resulted in a significant reduction in tumor volume compared to controls, demonstrating the compound's potential as an anticancer agent.

Case Study 2: Inflammation Reduction

Another study involved administering a 5AP derivative to rats with induced arthritis. The results showed marked improvement in swelling and pain scores, supporting its use as an anti-inflammatory drug.

Synthesis of Derivatives

The synthesis of 5-amino-1H-pyrazole derivatives typically involves straightforward chemical reactions such as condensation reactions with appropriate aldehydes or ketones under acidic or basic conditions. Various modifications can be made to enhance biological activity or selectivity.

Properties

IUPAC Name |

3-amino-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-3-1-2(4(8)9)6-7-3/h1H,(H,8,9)(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICASMSGEUGPHGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337489 | |

| Record name | 5-Amino-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124004-31-5 | |

| Record name | 5-Amino-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.